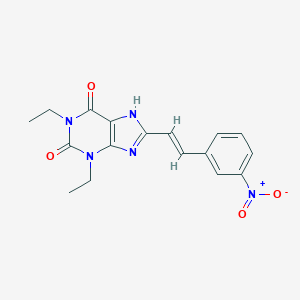
6,6'-Dibromo-3,3'bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Dibromo-3,3’bipyridine is a chemical compound with the molecular formula C10H6Br2N2 . It has an average mass of 313.976 Da and a monoisotopic mass of 311.889771 Da .
Molecular Structure Analysis
The IUPAC name for 6,6’-Dibromo-3,3’bipyridine is 2-bromo-5-(6-bromopyridin-3-yl)pyridine . The InChI and Canonical SMILES representations provide further details about its molecular structure .Physical And Chemical Properties Analysis
6,6’-Dibromo-3,3’bipyridine has a molecular weight of 313.98 g/mol . It has a computed XLogP3-AA of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 25.8 Ų .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
6,6’-Dibromo-3,3’bipyridine: serves as a precursor in the synthesis of complex biologically active molecules. Its bromine functional groups are reactive sites for cross-coupling reactions, which are pivotal in constructing pharmacologically relevant structures .
Ligands for Transition-Metal Catalysis
This compound is extensively used to synthesize ligands for transition-metal catalysis. The nitrogen atoms in the bipyridine moiety coordinate with metal centers, facilitating reactions such as Suzuki, Negishi, and Stille coupling, which are fundamental in creating complex organic compounds .
Photosensitizers in Solar Energy Conversion
Due to its ability to absorb light and transfer electrons, 6,6’-Dibromo-3,3’bipyridine derivatives are valuable in the field of solar energy as photosensitizers. They play a crucial role in converting solar energy into chemical energy, which is a key process in artificial photosynthesis .
Viologens for Electrochemical Applications
When functionalized appropriately, derivatives of 6,6’-Dibromo-3,3’bipyridine form viologens. These compounds exhibit good electrochemical properties, making them suitable for applications such as redox flow batteries and electrochromic devices .
Supramolecular Architectures
The bipyridine structure of 6,6’-Dibromo-3,3’bipyridine is a building block for supramolecular architectures. Its planar geometry and ability to engage in π-π interactions allow for the construction of intricate molecular assemblies with potential applications in nanotechnology and materials science .
Organic Synthesis Methodology
Researchers utilize 6,6’-Dibromo-3,3’bipyridine in developing new methodologies for organic synthesis. Its robust framework withstands conditions of various coupling reactions, providing pathways to synthesize novel organic compounds with high precision .
Environmental Sensing and Analysis
Derivatives of 6,6’-Dibromo-3,3’bipyridine are used in environmental sensing and analysis. The compound’s reactivity towards specific analytes makes it a candidate for developing sensors and assays for detecting environmental pollutants .
Pharmaceutical Research
In pharmaceutical research, 6,6’-Dibromo-3,3’bipyridine is employed in the synthesis of drug candidates. Its structural motif is found in many pharmaceuticals, and its modification leads to new compounds with potential therapeutic effects .
Propiedades
IUPAC Name |
2-bromo-5-(6-bromopyridin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTQXCQPBVBRSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423776 |
Source


|
| Record name | 6,6'-Dibromo-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Dibromo-3,3'bipyridine | |
CAS RN |
147496-14-8 |
Source


|
| Record name | 6,6'-Dibromo-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

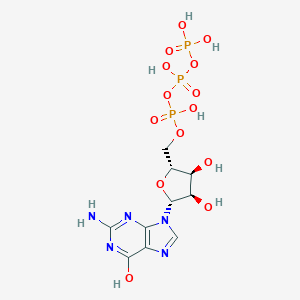
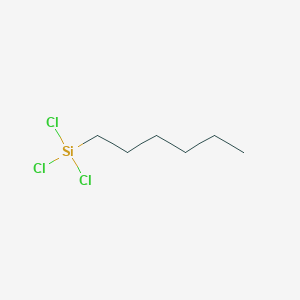
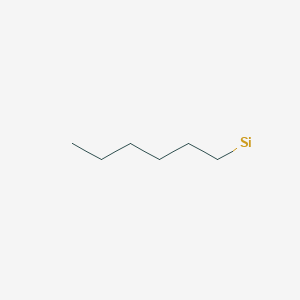
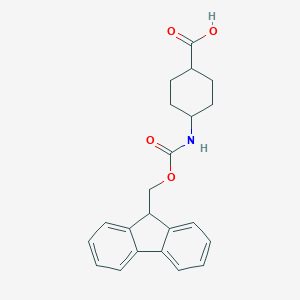
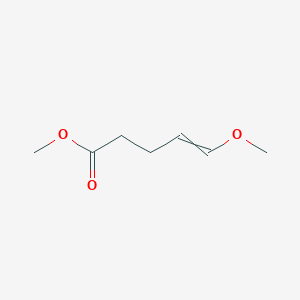
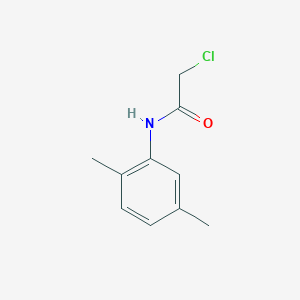
![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)
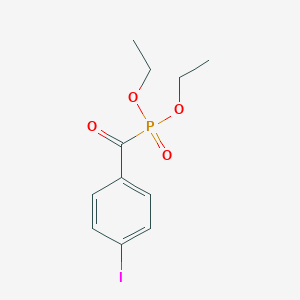
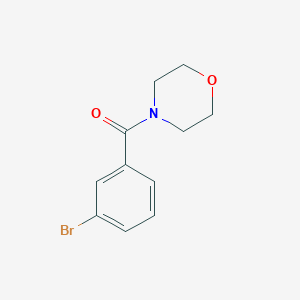
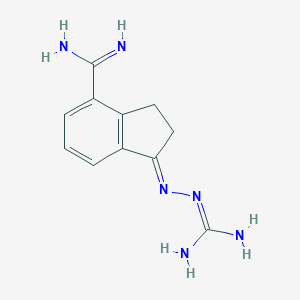
![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
